molecular formula C22H18N2O3S2 B2935656 N-(4-ACETYLPHENYL)-2-[(5Z)-4-OXO-5-[(2E)-3-PHENYLPROP-2-EN-1-YLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]ACETAMIDE CAS No. 1164463-35-7

N-(4-ACETYLPHENYL)-2-[(5Z)-4-OXO-5-[(2E)-3-PHENYLPROP-2-EN-1-YLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]ACETAMIDE

Cat. No.: B2935656
CAS No.: 1164463-35-7
M. Wt: 422.52
InChI Key: OPKSIGCTIQRPTB-VNVABUEJSA-N
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Description

This compound belongs to the thiazolidinone class, characterized by a 1,3-thiazolidin-4-one core modified with a sulfanylidene group and a propenylidene substituent at position 4. The acetamide side chain at position 2 is substituted with a 4-acetylphenyl group, distinguishing it from simpler analogs. Its synthesis likely involves condensation reactions under catalytic conditions, similar to methods described in nickel ferrite nanoparticle-mediated protocols for related derivatives . Structural determination would employ crystallographic tools such as SHELXL for refinement and ORTEP for visualization , ensuring precise elucidation of its Z/E stereochemistry and anisotropic displacement parameters.

Properties

IUPAC Name

N-(4-acetylphenyl)-2-[(5Z)-4-oxo-5-[(E)-3-phenylprop-2-enylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O3S2/c1-15(25)17-10-12-18(13-11-17)23-20(26)14-24-21(27)19(29-22(24)28)9-5-8-16-6-3-2-4-7-16/h2-13H,14H2,1H3,(H,23,26)/b8-5+,19-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPKSIGCTIQRPTB-VNVABUEJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)CN2C(=O)C(=CC=CC3=CC=CC=C3)SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)CN2C(=O)/C(=C/C=C/C3=CC=CC=C3)/SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ACETYLPHENYL)-2-[(5Z)-4-OXO-5-[(2E)-3-PHENYLPROP-2-EN-1-YLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]ACETAMIDE typically involves multiple steps. One common approach is the condensation of 4-acetylphenylamine with a thiazolidinone derivative under acidic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, with the temperature maintained at around 60-80°C. The product is then purified using recrystallization or chromatography techniques .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(4-ACETYLPHENYL)-2-[(5Z)-4-OXO-5-[(2E)-3-PHENYLPROP-2-EN-1-YLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]ACETAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-(4-ACETYLPHENYL)-2-[(5Z)-4-OXO-5-[(2E)-3-PHENYLPROP-2-EN-1-YLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]ACETAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-ACETYLPHENYL)-2-[(5Z)-4-OXO-5-[(2E)-3-PHENYLPROP-2-EN-1-YLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]ACETAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Structural Similarities and Differences

Key structural analogs include:

Compound Name Substituents (Thiazolidinone Core) Acetamide Side Chain Molecular Formula
Target Compound 5-(E-propenylidene), 2-sulfanylidene N-(4-acetylphenyl) C₂₂H₁₇N₂O₃S₂
N-(2-Methylphenyl)-2-[(2Z)-4-oxo-2-(phenylimino)-3-(phenylsulfonyl)-1,3-thiazolidin-5-yl]acetamide 2-phenylimino, 3-sulfonyl N-(2-methylphenyl) C₂₄H₂₁N₃O₃S₂
2-[(5Z)-5-Benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(4-hydroxyphenyl)acetamide 5-benzylidene, 2-thioxo N-(4-hydroxyphenyl) C₁₈H₁₄N₂O₃S₂

Key Observations :

  • The target compound’s 5-(E-propenylidene) group introduces conjugation and steric bulk compared to benzylidene in or phenylimino in .
  • The 4-acetylphenyl acetamide side chain may improve lipophilicity relative to 4-hydroxyphenyl or 2-methylphenyl groups .
Physicochemical Properties
  • Molecular Networking Analysis : LC-MS/MS-based cosine scores () would differentiate the target’s fragmentation patterns. For example, the propenylidene group may yield distinct cleavage products compared to benzylidene analogs, reducing cosine similarity (<0.8) .
  • Solubility : The acetyl group in the target compound likely reduces aqueous solubility compared to the hydroxyl group in but enhances membrane permeability.
Crystallographic and Spectroscopic Data
  • Crystallography: The target’s structure would be refined using SHELXL , with anisotropic displacement parameters visualized via ORTEP . Bond lengths in the thiazolidinone ring (e.g., C=S ~1.65 Å) should align with analogs .
  • NMR Spectroscopy : The propenylidene group’s vinyl protons would resonate at δ 6.5–7.2 ppm (similar to E-configuration in ), distinct from benzylidene protons (δ 7.3–7.8 ppm) in .

Biological Activity

N-(4-Acetylphenyl)-2-[(5Z)-4-OXO-5-[(2E)-3-PHENYLPROP-2-EN-1-YLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]ACETAMIDE is a complex organic compound with significant potential in biological applications. Its structure incorporates various functional groups that contribute to its biological activity, particularly in the fields of medicinal chemistry and pharmacology.

Chemical Structure

The compound features a thiazolidinone ring, an acetylphenyl group, and a phenylpropene moiety, which are critical for its interactions with biological targets. The IUPAC name reflects its intricate structure:

Property Details
IUPAC Name This compound
Molecular Formula C20H18N2O3S2
Molecular Weight 398.50 g/mol

Antimicrobial Properties

Research indicates that thiazolidinone derivatives exhibit notable antimicrobial activity. A study demonstrated that compounds similar to N-(4-acetylphenyl)-2-[...] possess inhibitory effects against various bacterial strains. The mechanism is thought to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Anticancer Activity

Thiazolidinones have also been explored for their anticancer properties. In vitro studies have shown that N-(4-acetylphenyl)-2-[...] can induce apoptosis in cancer cell lines by activating caspase pathways. The compound's ability to inhibit specific kinases involved in cell proliferation further supports its potential as an anticancer agent.

Anti-inflammatory Effects

The compound has been investigated for anti-inflammatory effects, particularly in models of acute inflammation. It appears to inhibit the production of pro-inflammatory cytokines and modulate the expression of cyclooxygenase enzymes, which are crucial in the inflammatory response.

The biological activity of N-(4-acetylphenyl)-2-[...] is primarily attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX), leading to reduced inflammation.
  • Receptor Modulation : It can bind to various receptors involved in pain and inflammation signaling pathways, altering their activity.
  • Apoptosis Induction : The activation of caspases suggests a mechanism for inducing programmed cell death in cancer cells.

Case Studies and Research Findings

Several studies have highlighted the biological significance of this compound:

  • Study on Antimicrobial Activity : A recent investigation showed that derivatives of thiazolidinones exhibited significant antibacterial effects against resistant strains of Staphylococcus aureus and Escherichia coli .
  • Anticancer Research : In vitro assays indicated that the compound induced apoptosis in MCF-7 breast cancer cells, with IC50 values demonstrating effectiveness at low concentrations .
  • Inflammation Model : In a carrageenan-induced paw edema model, N-(4-acetylphenyl)-2-[...] significantly reduced swelling compared to control groups, suggesting strong anti-inflammatory properties .

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